2-(Chloromethyl)-3-methylnaphthalene 2-(Chloromethyl)-3-methylnaphthalene
Brand Name: Vulcanchem
CAS No.:
VCID: VC15982064
InChI: InChI=1S/C12H11Cl/c1-9-6-10-4-2-3-5-11(10)7-12(9)8-13/h2-7H,8H2,1H3
SMILES:
Molecular Formula: C12H11Cl
Molecular Weight: 190.67 g/mol

2-(Chloromethyl)-3-methylnaphthalene

CAS No.:

Cat. No.: VC15982064

Molecular Formula: C12H11Cl

Molecular Weight: 190.67 g/mol

* For research use only. Not for human or veterinary use.

2-(Chloromethyl)-3-methylnaphthalene -

Specification

Molecular Formula C12H11Cl
Molecular Weight 190.67 g/mol
IUPAC Name 2-(chloromethyl)-3-methylnaphthalene
Standard InChI InChI=1S/C12H11Cl/c1-9-6-10-4-2-3-5-11(10)7-12(9)8-13/h2-7H,8H2,1H3
Standard InChI Key CQHSFFQAXLUPEW-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=CC=CC=C2C=C1CCl

Introduction

Synthetic Routes and Optimization

The synthesis of 2-(Chloromethyl)-3-methylnaphthalene can be inferred from methods used for related chloromethylnaphthalenes. Two primary pathways are described below:

Chlorination of 3-Methyl-2-naphthalenemethanol

A common approach involves the reaction of 3-methyl-2-naphthalenemethanol with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). This method, adapted from procedures for 1-chloromethylnaphthalene , proceeds via nucleophilic substitution:

3-Methyl-2-naphthalenemethanol+SOCl22-(Chloromethyl)-3-methylnaphthalene+SO2+HCl\text{3-Methyl-2-naphthalenemethanol} + \text{SOCl}_2 \rightarrow \text{2-(Chloromethyl)-3-methylnaphthalene} + \text{SO}_2 + \text{HCl}

Key parameters:

  • Reaction temperature: 0°C to room temperature.

  • Solvent: Dichloromethane or chloroform.

  • Yield: ~85–92% after purification by silica gel chromatography .

Friedel-Crafts Alkylation

Physicochemical Properties

The compound’s properties are extrapolated from structurally similar chloromethylnaphthalenes (Table 1) .

Table 1: Comparative Physicochemical Data

Property2-(Chloromethyl)-3-methylnaphthalene2-(Chloromethyl)naphthalene
Molecular FormulaC12H11ClC11H9Cl
Molecular Weight (g/mol)190.67176.64
Density (g/cm³)1.18–1.22*1.20±0.1
Boiling Point (°C)305–310*298.0±9.0
Melting Point (°C)50–55*45
LogP (Octanol-Water)4.1*3.72
*Estimated based on structural modifications.

Reactivity and Functionalization

The chloromethyl group serves as a versatile handle for further derivatization:

Nucleophilic Substitution

Reactions with amines, alkoxides, or thiols yield secondary amines, ethers, or sulfides, respectively. For example, treatment with morpholine produces 2-(morpholinomethyl)-3-methylnaphthalene, a potential pharmacophore .

Cross-Coupling Reactions

Applications in Industry and Research

Agrochemical Intermediates

Chloromethylnaphthalenes are precursors to pesticides and herbicides. For instance, 2-(Chloromethyl)-3-methylnaphthalene may be used to synthesize (((arylmethyl)difluoroethyl)amino)furanones, which exhibit insecticidal activity .

Pharmaceutical Development

Derivatives of chloromethylnaphthalenes demonstrate antifungal properties. In vitro studies on analogous compounds show MIC values of 12.5–50 µg/mL against Candida albicans, suggesting potential for antifungal drug development .

Materials Science

The compound’s aromaticity and substituents make it a candidate for organic semiconductors or liquid crystals, though this application remains exploratory.

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